2-Chloro-5-[(3,5-dimethoxybenzyl)oxy]pyrimidine
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Overview
Description
2-Chloro-5-[(3,5-dimethoxybenzyl)oxy]pyrimidine is an organic compound with the molecular formula C13H13ClN2O3 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-[(3,5-dimethoxybenzyl)oxy]pyrimidine typically involves the reaction of 2-chloropyrimidine with 3,5-dimethoxybenzyl alcohol. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-[(3,5-dimethoxybenzyl)oxy]pyrimidine can undergo various types of chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles.
Oxidation and reduction: The compound can participate in redox reactions under appropriate conditions.
Coupling reactions: It can be involved in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Coupling reactions: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-Chloro-5-[(3,5-dimethoxybenzyl)oxy]pyrimidine has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-5-[(3,5-dimethoxybenzyl)oxy]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular target involved.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-[(2,6-difluoro-3,5-dimethoxybenzyl)oxy]pyrimidine
- 2-Chloro-5-[(3,5-dimethoxyphenyl)oxy]pyrimidine
- 2-Chloro-5-[(3,5-dimethoxybenzyl)thio]pyrimidine
Uniqueness
2-Chloro-5-[(3,5-dimethoxybenzyl)oxy]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 3,5-dimethoxybenzyl group enhances its reactivity and potential for interaction with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C13H13ClN2O3 |
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Molecular Weight |
280.70 g/mol |
IUPAC Name |
2-chloro-5-[(3,5-dimethoxyphenyl)methoxy]pyrimidine |
InChI |
InChI=1S/C13H13ClN2O3/c1-17-10-3-9(4-11(5-10)18-2)8-19-12-6-15-13(14)16-7-12/h3-7H,8H2,1-2H3 |
InChI Key |
JFSHXVBSWPYUPG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)COC2=CN=C(N=C2)Cl)OC |
Origin of Product |
United States |
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